AZ-Dyrk1B-33

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

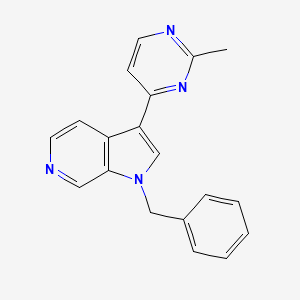

AZ-Dyrk1B-33 is a potent and selective ATP-competitive Dyrk1B kinase inhibitor . It has a chemical name of 3-(2-Methyl-4-pyrimidinyl)-1-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine . It displays distinct cellular effects when compared to DYRK1B knockdown through siRNA .

Molecular Structure Analysis

The molecular structure of AZ-Dyrk1B-33 is characterized by a molecular weight of 300.36 and a chemical formula of C19H16N4 . It is soluble to 100 mM in 1eq. HCl and to 100 mM in DMSO .Chemical Reactions Analysis

AZ-Dyrk1B-33 is an ATP-competitive Dyrk1B kinase inhibitor . It shows inhibition of phosphorylation of Dyrk pS421 in cells .Physical And Chemical Properties Analysis

AZ-Dyrk1B-33 has a molecular weight of 300.36 and a chemical formula of C19H16N4 . It is soluble to 100 mM in 1eq. HCl and to 100 mM in DMSO .Applications De Recherche Scientifique

Inhibition of Inflammation in Allergic Contact Dermatitis

AZ-Dyrk1B-33 has been used in studies to examine its immunosuppressive effects in a murine contact hypersensitivity (CHS) model of Allergic Contact Dermatitis (ACD). The studies found that mice treated with AZ-Dyrk1B-33 showed reduced ear inflammation. Additionally, a significant reduction of Th1 and Th17 cells in the regional lymph node upon DYRK1B inhibition was observed .

Promotion of Regulatory T Cells Differentiation

In vitro studies have revealed that AZ-Dyrk1B-33 not only suppresses Th1 and Th17 differentiation, but also promotes regulatory T cells (Treg) differentiation. This suggests that DYRK1B regulates CD4 T cell differentiation through FOXO1 phosphorylation .

Potential Treatment for Allergic Contact Dermatitis

The findings from the studies suggest that AZ-Dyrk1B-33 has potential as a novel agent for the treatment of ACD. This is due to its ability to suppress inflammation and promote Treg differentiation .

Modulation of Tumor Microenvironment in Pancreatic Cancer

Research has found that AZ-Dyrk1B-33 is mainly expressed by pancreatic epithelial cancer cells and modulates the influx and activity of Tumor Microenvironment (TME)-associated macrophages. This is achieved through effects on the cancer cells themselves as well as through the tumor secretome .

Attraction of Tumoricidal Macrophages

Genetic ablation or pharmacological inhibition of DYRK1B with AZ-Dyrk1B-33 strongly attracts tumoricidal macrophages. This results in enhanced tumor cell phagocytosis .

Potential Treatment for Pancreatic Cancer

Combining a small-molecule DYRK1B-directed therapy with mammalian target of rapamycin inhibition and conventional chemotherapy stalls the growth of established tumors and results in a significant extension of lifespan in a highly aggressive autochthonous model of Pancreatic Ductal Adenocarcinoma (PDAC) .

Increase in Neurogenin 3-Expressing Enteroendocrine Progenitors

AZ-Dyrk1B-33 potently increases the numbers of neurogenin 3-expressing enteroendocrine progenitors in zebrafish and diabetic mice .

Regulation of Glucose Levels

AZ-Dyrk1B-33 has been found to decrease glucose levels in both larval and juvenile zebrafish .

Safety And Hazards

The safety data sheet of AZ-Dyrk1B-33 suggests ensuring adequate ventilation and providing accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and suitable respirator are recommended .

Relevant Papers One relevant paper found is titled "Inhibition of DYRK1B suppresses inflammation in allergic contact dermatitis model and Th1/Th17 immune response" . The paper discusses the immunosuppressive effects of DYRK1B inhibition in a murine contact hypersensitivity model of allergic contact dermatitis .

Propriétés

IUPAC Name |

1-benzyl-3-(2-methylpyrimidin-4-yl)pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4/c1-14-21-10-8-18(22-14)17-13-23(12-15-5-3-2-4-6-15)19-11-20-9-7-16(17)19/h2-11,13H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCUSHJQJWKYTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CN(C3=C2C=CN=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AZ-Dyrk1B-33 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Ethoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenylamino)-5-methyl-11-(methylsulfonyl)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B605709.png)

![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)

![2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B605717.png)

![N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B605721.png)

![(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B605727.png)

![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)